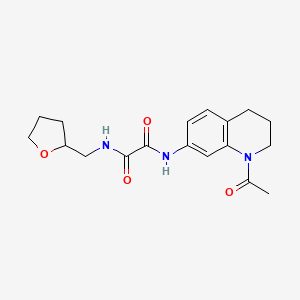

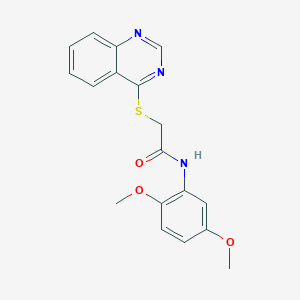

![molecular formula C14H10BrClO2 B3004330 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 588678-17-5](/img/structure/B3004330.png)

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a compound that has been studied in the context of various chemical syntheses and reactions. It is a brominated benzaldehyde derivative with a chlorobenzyl ether substituent. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related brominated benzaldehyde derivatives has been explored in several studies. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products with high efficiency . Another study describes the synthesis of a natural product starting from a brominated benzyl alcohol derivative, which could be related to the synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde . Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been reported, which could be a relevant method for the synthesis of substituted 2-bromobenzaldehydes .

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives has been analyzed using various spectroscopic techniques. In one study, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized by FT-IR, GC-MS, 1H, 13C, and 2D NMR spectroscopy. Theoretical studies including geometry optimization and potential energy scan (PES) were conducted to predict the favored conformations of these compounds . These techniques could similarly be applied to analyze the molecular structure of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde.

Chemical Reactions Analysis

Brominated benzaldehyde derivatives can undergo various chemical reactions. For example, the reaction of brominated benzaldehydes with arylhydrazines to form phthalazines , or the transformation of brominated oxadiazolones into aminoimidazolidin-2-one and dihydro-1,3,4-oxadiazine derivatives , demonstrates the reactivity of such compounds. These reactions are typically facilitated by the presence of the bromine atom, which is a good leaving group and can activate the benzaldehyde for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehyde derivatives are influenced by the presence of substituents on the aromatic ring. For instance, the introduction of a tert-butyl group and a bromine atom on the benzaldehyde core has been shown to affect the optimal conditions for synthesis, such as solvent choice, temperature, and reaction time . These studies provide insights into how different substituents can influence the reactivity and physical properties of the benzaldehyde derivatives, which would be relevant for understanding the properties of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde.

Scientific Research Applications

Synthesis of CCR5 Antagonists : This compound has been used in synthesizing novel non-peptide CCR5 antagonists. These antagonists are significant in HIV-1 research, as CCR5 is a major coreceptor for HIV-1 entry into cells. The synthesized compounds exhibit biological activity, indicating potential in HIV-1 prevention (Bi, 2015), (Cheng De-ju, 2014), (Bi, 2014), (Cheng De-ju, 2015), (Bi, 2015).

Antimicrobial and Antioxidant Applications : A study explored its role in synthesizing compounds with antimicrobial properties. These synthesized compounds were effective against various bacteria and fungi, showcasing its potential as an antimicrobial additive in lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022). Another study highlighted its use in creating benzaldehyde derivatives with significant antioxidant, antimicrobial, and anticancer properties (Konuş et al., 2019).

Coordination Chemistry and Metal Complexes : Research has also delved into its use in the synthesis of copper(II) complexes. These complexes are notable for their structural characterization and potential in studying substituent effects in coordination chemistry (Dong et al., 2012).

Mechanism of Action

Mode of Action

The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds

Action Environment

The action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions

properties

IUPAC Name |

5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRZEPVGIQZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

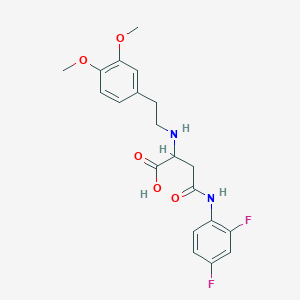

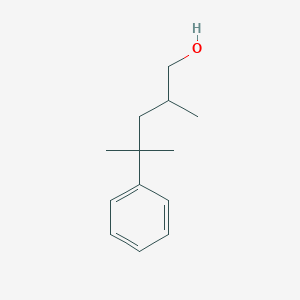

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)

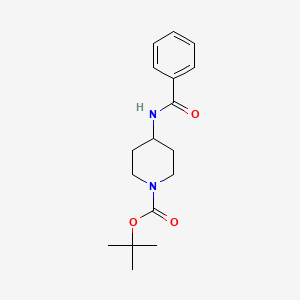

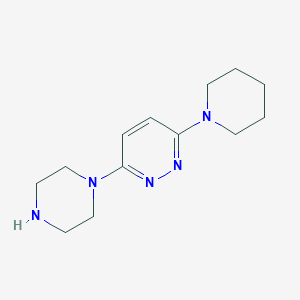

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

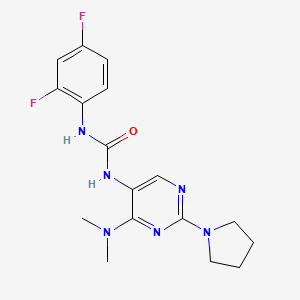

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)